molecular formula C9H7Cl2N B1339117 5,6-dichloro-2-methyl-1H-indole CAS No. 479422-03-2

5,6-dichloro-2-methyl-1H-indole

Cat. No.: B1339117
CAS No.: 479422-03-2
M. Wt: 200.06 g/mol
InChI Key: SSALGAUZGCWFOX-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods exist for the synthesis of indole derivatives, including classical named reactions such as the Fischer indole synthesis, Bartoli indole synthesis, and the Madelung indole synthesis . For 5,6-dichloro-2-methyl-1H-indole, a common synthetic route involves the cyclization of appropriate precursors under acidic conditions. For instance, the Fischer indole synthesis can be employed using hydrazines and ketones as starting materials .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield polyhalogenated indoles, while oxidation can produce indole-2-carboxylic acids .

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-methyl-1H-indole involves its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit kinases or interact with DNA, affecting cellular processes . The exact mechanism depends on the specific biological context and the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 5 and 6 positions and a methyl group at the 2 position can affect its electronic properties and interactions with biological targets .

Properties

IUPAC Name

5,6-dichloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSALGAUZGCWFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467599
Record name 5,6-dichloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479422-03-2
Record name 5,6-dichloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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